8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO2 and a molecular weight of 346.21 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds used in sm cross-coupling reactions can influence various biochemical pathways by facilitating the formation of carbon–carbon bonds .
Result of Action
The sm cross-coupling reaction, in which similar compounds are used, results in the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . .
Biochemical Analysis
Biochemical Properties
8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain proteases, leading to the inhibition or activation of these enzymes . The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, thereby altering their catalytic properties.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in cell growth and differentiation . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the synthesis and degradation of certain biomolecules, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by its interactions with tissue-specific proteins and transporters.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, this compound can accumulate in the cytoplasm, where it can modulate metabolic processes and enzyme activity.
Preparation Methods
The synthesis of 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 8-chloroquinoline-4-carboxylic acid with 2-ethoxyaniline under specific reaction conditions. The process may include the use of catalysts such as molecular iodine or silica gel under solvent-free conditions . Industrial production methods often employ greener and more sustainable chemical processes, such as microwave-assisted synthesis, using recyclable catalysts, and solvent-free reactions .
Chemical Reactions Analysis
8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinoline derivatives with different oxidation states.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include molecular iodine, silica gel, and palladium catalysts . The major products formed from these reactions are various substituted quinoline derivatives.
Scientific Research Applications
8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential therapeutic properties.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: It is employed in the production of materials with specific chemical properties.
Comparison with Similar Compounds
8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride can be compared with other similar compounds, such as:
- 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
- 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride
- 8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride
These compounds share a similar quinoline core structure but differ in their substituents, which can lead to variations in their chemical properties and applications.
Properties
IUPAC Name |
8-chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-2-23-16-9-4-3-6-12(16)15-10-13(18(20)22)11-7-5-8-14(19)17(11)21-15/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFKSTHDXJGDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201539 | |
Record name | 8-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-75-1 | |
Record name | 8-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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